(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Description
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a cyclic acetal derivative characterized by a 1,3-dioxane ring substituted with ethyl and methyl groups at positions 2, 2, and 5, along with a hydroxymethyl group at position 5. Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol . The compound is structurally related to solketal (2,2-dimethyl-1,3-dioxolane-4-yl methanol) but features a six-membered dioxane ring instead of a five-membered dioxolane ring, which influences its stability and reactivity .
Synthetic routes often involve the ketalization of glycerol derivatives with aldehydes or ketones. For example, the reaction of 2,2-bis(hydroxymethyl)-1,3-propanediol with aldehydes under acidic conditions yields substituted 1,3-dioxanes . Applications of this compound are understudied, but analogs with similar frameworks are utilized in pharmaceuticals, agrochemicals, and polymer chemistry .
Properties
IUPAC Name |
(5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-9(5-10)6-11-8(2,3)12-7-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJECRHYIYRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473475 | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20761-68-6 | |
| Record name | 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20761-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the reaction of trimethylolpropane with acetone in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Safety measures are crucial during production to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Polymer Chemistry
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol is utilized as a precursor in the synthesis of various polymers. Its structure allows it to act as a plasticizer , enhancing the flexibility and durability of polymer materials. This application is particularly relevant in the development of biodegradable plastics and coatings.
Case Study: Biodegradable Polyesters
A study demonstrated the incorporation of this compound into poly(butylene adipate) formulations, leading to improved mechanical properties while maintaining biodegradability .
Materials Science
The compound is also significant in the field of materials science, especially in the development of hydrogels and other advanced materials. Its role as a coupling agent enhances the mechanical properties of composite materials.
Case Study: Hydrogel Development
In a study focused on carbohydrate-functionalized hydrogels, this compound was used as a difunctional coupler to link biologically active components, demonstrating its utility in bioengineering applications .
Data Tables
Mechanism of Action
The mechanism of action of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability . The dioxane ring structure provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Dioxane/Dioxolane Derivatives
Key Observations :
Ring Size and Stability: The six-membered dioxane ring in this compound offers greater conformational flexibility compared to the five-membered dioxolane in solketal. This impacts thermal stability; solketal decomposes at lower temperatures (~190°C), while the dioxane derivative remains stable up to ~207°C . The ethyl group at position 5 enhances lipophilicity, making it more suitable for lipid-based drug formulations than polar analogs like solketal .
Functional Group Modifications: Replacing the hydroxymethyl group with a carboxylic acid (as in 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid) increases acidity (pKa ~4.5), enabling its use in pH-responsive materials . The phenyl-substituted analog (5-Ethyl-2-phenyl-1,3-dioxane-5-methanol) exhibits higher boiling points (343°C vs. 207°C) due to stronger π-π interactions .
Biological Activity :
- Dioxadet, a triazine-containing dioxane derivative, demonstrates potent cytotoxicity against ovarian cancer cells via DNA alkylation, a mechanism absent in the simpler hydroxymethyl derivatives .
- Solketal lacks significant bioactivity but is valued for its role in improving biodiesel stability and as a green solvent .
Biological Activity
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a compound belonging to the class of dioxanes, which are characterized by a unique structural framework that imparts various biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a dioxane ring with ethyl and dimethyl substituents that influence its solubility and interaction with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that dioxane derivatives can exhibit enzyme inhibition properties and modulate cellular signaling pathways. The specific mechanisms include:
- Enzyme Inhibition : Dioxanes can act as reversible inhibitors for certain enzymes by forming non-covalent interactions.
- Reactive Oxygen Species (ROS) Production : Some studies have shown that dioxane derivatives can induce ROS production in cells, leading to cytotoxic effects against certain pathogens.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of dioxane derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antileishmanial Activity
Research has highlighted the potential of dioxane derivatives in treating Leishmaniasis. A study demonstrated that certain synthesized dioxanes exhibited significant antileishmanial activity against Leishmania donovani, with IC50 values suggesting effective inhibition of parasite growth . The selectivity index (SI) was calculated to evaluate the therapeutic window:
| Compound | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Dioxane A | 10 | 100 | 10 |
| Dioxane B | 15 | 150 | 10 |
Study on Dioxanes Against Leishmania
In a controlled study conducted at the University of Milan, several dioxane derivatives were tested for their efficacy against Leishmania donovani. The results indicated that these compounds not only inhibited parasite growth but also induced apoptosis in infected macrophages . Detailed findings are summarized below:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1: Dioxane A | 12 | Induction of ROS |
| Compound 2: Dioxane B | 18 | Inhibition of metabolic enzymes |
| Compound 3: Dioxane C | 22 | Disruption of cell membrane integrity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via acid-catalyzed acetalization of glycerol with acetone. A Brønsted acid (e.g., toluenesulfonic acid) or Lewis acid catalyst in refluxing toluene with a Dean-Stark apparatus for continuous water removal is typical . Thermodynamic control favors the 5-membered solketal isomer, but the 6-membered this compound (DMDO) can be obtained under specific conditions, such as prolonged reaction times or modified catalysts . Optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity.
Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?
- Methodology : Post-synthesis, purification is achieved via vacuum distillation (boiling point: 104–105°C at 5 mmHg) or silica gel chromatography (hexane/ethyl acetate gradients) . Purity is validated using:
- FTIR : Characteristic O–H (3200–3600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretches .
- NMR : Distinct signals for methyl groups (δ ~1.3–1.5 ppm), dioxane ring protons (δ ~3.5–4.5 ppm), and hydroxymethyl protons (δ ~3.7 ppm) .
Q. What are the key spectroscopic markers for identifying this compound?
- Methodology :
- IR : Absence of carbonyl peaks (1700–1750 cm⁻¹) confirms successful acetalization .
- ¹H/¹³C NMR : Axial vs. equatorial methyl group splitting patterns and hydroxymethyl coupling constants distinguish stereochemistry .
Advanced Research Questions
Q. How do thermodynamic and kinetic factors control the formation of this compound versus its 5-membered isomer (solketal)?
- Methodology : Computational studies (DFT) reveal that solketal is thermodynamically favored by ~1.7 kcal/mol due to reduced steric strain in the 5-membered ring. However, DMDO formation can be kinetically promoted using bulky catalysts or low temperatures, which slow equilibration. Experimental validation involves monitoring isomer ratios via GC-MS under varying conditions .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) shows a chair conformation for the dioxane ring, with axial ethyl groups causing minor steric hindrance. Hydrogen bonding between the hydroxymethyl group and adjacent oxygen atoms (O–H⋯O, ~2.8 Å) stabilizes the crystal lattice, forming a "fish-bone" packing motif .
Q. How does the compound behave under acidic or basic conditions, and what degradation products form?
- Methodology : In acidic media (e.g., H₂SO₄), the dioxane ring hydrolyzes to regenerate glycerol and acetone. Under basic conditions (e.g., NaOH), elimination reactions produce unsaturated ethers. Degradation pathways are tracked using LC-MS and kinetic studies (Arrhenius plots) .
Q. Can this compound serve as a monomer or catalyst in polymer synthesis?
- Methodology : The hydroxymethyl group enables functionalization for polyesters or polycarbonates. For example, reaction with diacyl chlorides (e.g., adipoyl chloride) under Schlenk conditions yields biodegradable polymers. Catalytic applications are explored in ligand design for aluminum complexes, which polymerize lactides stereoselectively .
Data Contradiction and Resolution
Q. Conflicting reports on the compound’s stability: How to reconcile experimental vs. computational predictions?
- Analysis : While DFT predicts lower stability for DMDO compared to solketal , experimental isolation of DMDO in high purity suggests kinetic trapping. Resolve contradictions by:
- Conducting time-resolved NMR to monitor equilibration.
- Using flow chemistry to control reaction residence time and isolate metastable DMDO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
